6-Formyl-isoophiopogonanone A

描述

属性

IUPAC Name |

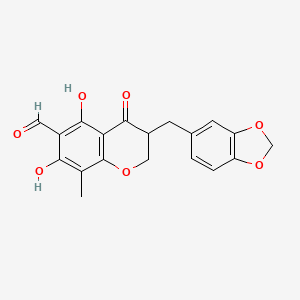

3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-8-methyl-4-oxo-2,3-dihydrochromene-6-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O7/c1-9-16(21)12(6-20)18(23)15-17(22)11(7-24-19(9)15)4-10-2-3-13-14(5-10)26-8-25-13/h2-3,5-6,11,21,23H,4,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBGUZJWTCKDJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OCC(C2=O)CC3=CC4=C(C=C3)OCO4)O)C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Bioactivity of 6-Formyl-isoophiopogonanone A from Ophiopogon japonicus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and preliminary bioactivity analysis of 6-Formyl-isoophiopogonanone A, a homoisoflavonoid identified in the medicinal plant Ophiopogon japonicus. This document details the experimental protocols for its extraction and purification, and presents available data on its antioxidant and potential anti-inflammatory activities. The information is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Ophiopogon japonicus, a member of the Liliaceae family, is a perennial herb with a long history of use in traditional medicine, particularly in East Asia. Its roots are known to contain a variety of bioactive compounds, including steroidal saponins, polysaccharides, and a unique class of flavonoids known as homoisoflavonoids. These compounds are believed to contribute to the plant's therapeutic properties, which include cardiovascular protection, anti-inflammation, and antioxidant effects.

Among the diverse chemical constituents of Ophiopogon japonicus, this compound has been identified as a notable homoisoflavonoid. Characterized by its distinctive C19H16O7 chemical formula and a molecular weight of 356.33, this compound has garnered interest for its potential pharmacological activities, particularly its antioxidant properties. This guide will delve into the scientific methodologies employed in its discovery and characterization.

Extraction and Purification

An efficient method for the isolation of this compound from the crude extract of Ophiopogon japonicus has been developed, combining Supercritical Fluid Extraction (SFE) with High-Speed Counter-Current Chromatography (HSCCC). This approach allows for the effective separation and purification of this and other related homoisoflavonoids.

Experimental Protocols

2.1.1. Supercritical Fluid Extraction (SFE)

The initial extraction of homoisoflavonoids from powdered Ophiopogon japonicus is performed using SFE. The optimized conditions for this process are critical for achieving a high yield of the target compounds.

-

Pressure: 25 MPa

-

Temperature: 55°C

-

Dynamic Extraction Time: 4.0 hours

-

Modifier: 25% Methanol

This process is scalable, allowing for the processing of larger quantities of plant material under the same optimized parameters.

2.1.2. High-Speed Counter-Current Chromatography (HSCCC)

The crude extract obtained from SFE is further purified using HSCCC. This technique separates compounds based on their differential partitioning between two immiscible liquid phases.

-

Two-Phase Solvent System: A mixture of n-hexane, ethyl acetate, methanol, acetonitrile, and water in a volumetric ratio of 1.8:1.0:1.0:1.2:1.0.

-

Procedure: A 140 mg sample of the crude extract is subjected to HSCCC in a single operation to yield purified fractions of several homoisoflavonoids.

Data Presentation: Yield and Purity

The combined SFE and HSCCC methodology provides a high-resolution separation, resulting in the isolation of this compound with high purity. The quantitative data from a typical separation run are summarized in the table below.

| Compound | Amount from 140 mg Crude Extract | Purity |

| Methylophiopogonanone A | 15.3 mg | 96.9% |

| 6-Aldehydo-isoophiopogonone A | 4.1 mg | 98.3% |

| This compound | 13.5 mg | 97.3% |

Table 1: Yield and purity of homoisoflavonoids isolated from Ophiopogon japonicus via SFE-HSCCC.

The chemical structure of the isolated this compound is confirmed through Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) analysis.

Figure 1: Workflow for the extraction and purification of this compound.

Biological Activity

Preliminary investigations into the biological activities of homoisoflavonoids from Ophiopogon japonicus suggest that these compounds possess notable antioxidant and anti-inflammatory properties.

Antioxidant Activity

While specific quantitative data for the antioxidant activity of this compound is not yet available, studies on structurally similar homoisoflavonoids from the same plant, such as methylophiopogonanone A and methylophiopogonanone B, have demonstrated significant antioxidant potential. The antioxidant capacity of these compounds is typically evaluated using in vitro assays that measure their ability to scavenge free radicals.

3.1.1. Experimental Protocols for Antioxidant Assays

The following are standard protocols for the DPPH and ABTS radical scavenging assays, which are commonly used to assess the antioxidant activity of natural products.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of the test compound (e.g., this compound) in methanol.

-

Create a series of dilutions of the test compound from the stock solution.

-

Prepare a 0.06 mM solution of DPPH in methanol.

-

In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.

-

Add the DPPH solution to each well and incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a small volume of the test compound at various concentrations to the diluted ABTS•+ solution.

-

After a set incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition of the ABTS radical.

-

Determine the IC50 value, representing the concentration of the test compound that inhibits 50% of the ABTS radical activity.

Anti-inflammatory Activity and Potential Signaling Pathway

Direct evidence for the anti-inflammatory activity of this compound is still under investigation. However, studies on other homoisoflavonoids isolated from Ophiopogon japonicus have shown significant anti-inflammatory effects. These effects are mediated, at least in part, through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

The MAPK pathway is a crucial signaling cascade involved in the cellular response to a variety of external stimuli, including inflammatory signals. Key components of this pathway include the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. Activation of these kinases leads to the downstream activation of transcription factors, such as NF-κB, which in turn upregulate the expression of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).

It is hypothesized that this compound, like other homoisoflavonoids from Ophiopogon japonicus, may exert its anti-inflammatory effects by inhibiting the phosphorylation and subsequent activation of key kinases within the MAPK pathway, thereby reducing the production of inflammatory mediators.

Figure 2: Proposed mechanism of anti-inflammatory action via MAPK pathway inhibition.

Conclusion and Future Directions

This compound represents a promising bioactive compound from Ophiopogon japonicus. The development of an efficient extraction and purification protocol provides a solid foundation for further research. While its antioxidant activity is strongly suggested by the activity of related compounds, detailed quantitative studies are necessary to fully characterize its potential. Furthermore, elucidating the specific interactions of this compound with components of the MAPK signaling pathway will be crucial in confirming its anti-inflammatory mechanism.

Future research should focus on:

-

Quantitative antioxidant assays: Determining the IC50 values of this compound in various antioxidant assays (DPPH, ABTS, etc.).

-

In vitro anti-inflammatory studies: Investigating the effect of the compound on the production of inflammatory mediators in cell-based models (e.g., LPS-stimulated macrophages).

-

Mechanism of action studies: Exploring the direct interaction of this compound with key proteins in the MAPK and other relevant signaling pathways.

-

In vivo studies: Evaluating the therapeutic potential of this compound in animal models of oxidative stress and inflammation.

This technical guide provides a comprehensive starting point for researchers and professionals interested in the therapeutic potential of this compound and other bioactive compounds from Ophiopogon japonicus. The detailed methodologies and preliminary data presented herein are intended to facilitate further investigation and drug development efforts.

The Discovery and Bioactivity of 6-Formyl-isoophiopogonanone A from Ophiopogon japonicus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and preliminary bioactivity analysis of 6-Formyl-isoophiopogonanone A, a homoisoflavonoid identified in the medicinal plant Ophiopogon japonicus. This document details the experimental protocols for its extraction and purification, and presents available data on its antioxidant and potential anti-inflammatory activities. The information is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Ophiopogon japonicus, a member of the Liliaceae family, is a perennial herb with a long history of use in traditional medicine, particularly in East Asia. Its roots are known to contain a variety of bioactive compounds, including steroidal saponins, polysaccharides, and a unique class of flavonoids known as homoisoflavonoids. These compounds are believed to contribute to the plant's therapeutic properties, which include cardiovascular protection, anti-inflammation, and antioxidant effects.

Among the diverse chemical constituents of Ophiopogon japonicus, this compound has been identified as a notable homoisoflavonoid. Characterized by its distinctive C19H16O7 chemical formula and a molecular weight of 356.33, this compound has garnered interest for its potential pharmacological activities, particularly its antioxidant properties. This guide will delve into the scientific methodologies employed in its discovery and characterization.

Extraction and Purification

An efficient method for the isolation of this compound from the crude extract of Ophiopogon japonicus has been developed, combining Supercritical Fluid Extraction (SFE) with High-Speed Counter-Current Chromatography (HSCCC). This approach allows for the effective separation and purification of this and other related homoisoflavonoids.

Experimental Protocols

2.1.1. Supercritical Fluid Extraction (SFE)

The initial extraction of homoisoflavonoids from powdered Ophiopogon japonicus is performed using SFE. The optimized conditions for this process are critical for achieving a high yield of the target compounds.

-

Pressure: 25 MPa

-

Temperature: 55°C

-

Dynamic Extraction Time: 4.0 hours

-

Modifier: 25% Methanol

This process is scalable, allowing for the processing of larger quantities of plant material under the same optimized parameters.

2.1.2. High-Speed Counter-Current Chromatography (HSCCC)

The crude extract obtained from SFE is further purified using HSCCC. This technique separates compounds based on their differential partitioning between two immiscible liquid phases.

-

Two-Phase Solvent System: A mixture of n-hexane, ethyl acetate, methanol, acetonitrile, and water in a volumetric ratio of 1.8:1.0:1.0:1.2:1.0.

-

Procedure: A 140 mg sample of the crude extract is subjected to HSCCC in a single operation to yield purified fractions of several homoisoflavonoids.

Data Presentation: Yield and Purity

The combined SFE and HSCCC methodology provides a high-resolution separation, resulting in the isolation of this compound with high purity. The quantitative data from a typical separation run are summarized in the table below.

| Compound | Amount from 140 mg Crude Extract | Purity |

| Methylophiopogonanone A | 15.3 mg | 96.9% |

| 6-Aldehydo-isoophiopogonone A | 4.1 mg | 98.3% |

| This compound | 13.5 mg | 97.3% |

Table 1: Yield and purity of homoisoflavonoids isolated from Ophiopogon japonicus via SFE-HSCCC.

The chemical structure of the isolated this compound is confirmed through Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) analysis.

Figure 1: Workflow for the extraction and purification of this compound.

Biological Activity

Preliminary investigations into the biological activities of homoisoflavonoids from Ophiopogon japonicus suggest that these compounds possess notable antioxidant and anti-inflammatory properties.

Antioxidant Activity

While specific quantitative data for the antioxidant activity of this compound is not yet available, studies on structurally similar homoisoflavonoids from the same plant, such as methylophiopogonanone A and methylophiopogonanone B, have demonstrated significant antioxidant potential. The antioxidant capacity of these compounds is typically evaluated using in vitro assays that measure their ability to scavenge free radicals.

3.1.1. Experimental Protocols for Antioxidant Assays

The following are standard protocols for the DPPH and ABTS radical scavenging assays, which are commonly used to assess the antioxidant activity of natural products.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of the test compound (e.g., this compound) in methanol.

-

Create a series of dilutions of the test compound from the stock solution.

-

Prepare a 0.06 mM solution of DPPH in methanol.

-

In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.

-

Add the DPPH solution to each well and incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a small volume of the test compound at various concentrations to the diluted ABTS•+ solution.

-

After a set incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition of the ABTS radical.

-

Determine the IC50 value, representing the concentration of the test compound that inhibits 50% of the ABTS radical activity.

Anti-inflammatory Activity and Potential Signaling Pathway

Direct evidence for the anti-inflammatory activity of this compound is still under investigation. However, studies on other homoisoflavonoids isolated from Ophiopogon japonicus have shown significant anti-inflammatory effects. These effects are mediated, at least in part, through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

The MAPK pathway is a crucial signaling cascade involved in the cellular response to a variety of external stimuli, including inflammatory signals. Key components of this pathway include the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. Activation of these kinases leads to the downstream activation of transcription factors, such as NF-κB, which in turn upregulate the expression of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).

It is hypothesized that this compound, like other homoisoflavonoids from Ophiopogon japonicus, may exert its anti-inflammatory effects by inhibiting the phosphorylation and subsequent activation of key kinases within the MAPK pathway, thereby reducing the production of inflammatory mediators.

Figure 2: Proposed mechanism of anti-inflammatory action via MAPK pathway inhibition.

Conclusion and Future Directions

This compound represents a promising bioactive compound from Ophiopogon japonicus. The development of an efficient extraction and purification protocol provides a solid foundation for further research. While its antioxidant activity is strongly suggested by the activity of related compounds, detailed quantitative studies are necessary to fully characterize its potential. Furthermore, elucidating the specific interactions of this compound with components of the MAPK signaling pathway will be crucial in confirming its anti-inflammatory mechanism.

Future research should focus on:

-

Quantitative antioxidant assays: Determining the IC50 values of this compound in various antioxidant assays (DPPH, ABTS, etc.).

-

In vitro anti-inflammatory studies: Investigating the effect of the compound on the production of inflammatory mediators in cell-based models (e.g., LPS-stimulated macrophages).

-

Mechanism of action studies: Exploring the direct interaction of this compound with key proteins in the MAPK and other relevant signaling pathways.

-

In vivo studies: Evaluating the therapeutic potential of this compound in animal models of oxidative stress and inflammation.

This technical guide provides a comprehensive starting point for researchers and professionals interested in the therapeutic potential of this compound and other bioactive compounds from Ophiopogon japonicus. The detailed methodologies and preliminary data presented herein are intended to facilitate further investigation and drug development efforts.

6-Formyl-isoophiopogonanone A: A Technical Guide to its Natural Source, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Formyl-isoophiopogonanone A is a homoisoflavonoid, a class of phenolic compounds, that has been isolated from the roots of Ophiopogon japonicus. This technical guide provides a comprehensive overview of its natural origin, detailed experimental protocols for its extraction and purification, and a summary of its known biological activities. The information presented is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Source and Origin

This compound is a secondary metabolite found in the plant kingdom. Its primary documented natural source is the tuberous root of Ophiopogon japonicus (L.f.) Ker-Gawl., a perennial herb belonging to the Asparagaceae family.[1] Commonly known as "Maidong" in traditional Chinese medicine, the roots of this plant have a long history of use for treating various ailments.[2] The plant is widely distributed in East Asia and is a rich source of various bioactive compounds, including steroidal saponins (B1172615) and other homoisoflavonoids.[1][3]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₆O₇ | [4][5] |

| Molecular Weight | 356.33 g/mol | [4][5] |

| CAS Number | 116291-82-8 | [4][5] |

| Appearance | Not specified in available literature | |

| Solubility | Soluble in DMSO | [4] |

Experimental Protocols

The isolation and purification of this compound from Ophiopogon japonicus has been achieved through a combination of modern extraction and chromatographic techniques. The following protocols are based on the methodology described by Ma et al. (2009) in the Journal of Separation Science.[6]

Extraction: Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction is a green technology that utilizes a supercritical fluid, typically carbon dioxide, for the extraction of natural products.

-

Plant Material: Dried and powdered roots of Ophiopogon japonicus.

-

Instrumentation: Preparative SFE system.

-

SFE Conditions:

-

Pressure: 25 MPa

-

Temperature: 55°C

-

Dynamic Extraction Time: 4.0 hours

-

Modifier: 25% Methanol

-

Workflow for Supercritical Fluid Extraction:

Caption: Supercritical Fluid Extraction workflow for obtaining crude extract.

Purification: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.

-

Instrumentation: High-Speed Counter-Current Chromatography instrument.

-

Solvent System: A two-phase solvent system composed of n-hexane/ethyl acetate/methanol/acetonitrile/water in a ratio of 1.8:1.0:1.0:1.2:1.0 (v/v).

-

Procedure:

-

140 mg of the crude SFE extract is dissolved in the solvent mixture.

-

The solution is injected into the HSCCC system.

-

The separation is performed in a single step.

-

Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC).

-

Workflow for High-Speed Counter-Current Chromatography Purification:

Caption: HSCCC purification and analysis workflow.

Quantitative Data

The following table summarizes the quantitative data from the isolation and purification of this compound as reported by Ma et al. (2009).[6]

| Parameter | Value |

| Amount of Crude Extract Processed | 140 mg |

| Yield of this compound | 13.5 mg |

| Purity of this compound | 97.3% |

Structural Elucidation

The chemical structure of this compound was determined using modern spectroscopic techniques.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) was used to determine the molecular weight of the compound. While the specific fragmentation pattern is not detailed in the available literature, ESI-MS analysis confirmed the molecular formula C₁₉H₁₆O₇.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy were utilized to elucidate the detailed chemical structure, including the connectivity of atoms and the stereochemistry of the molecule. Although the full spectral data is not publicly available in the searched literature, the identification was confirmed by these methods.[6]

Biological Activity

This compound has been reported to possess antioxidant activity.[4][5]

Antioxidant Activity

Homoisoflavonoids from Ophiopogon japonicus, including this compound, have demonstrated the ability to scavenge free radicals. The antioxidant potential of extracts containing this compound has been evaluated using various in vitro assays, although specific data for the isolated compound is limited in the public domain.

Logical Relationship of Antioxidant Activity:

Caption: Relationship between the compound and its antioxidant effect.

Conclusion

This compound is a naturally occurring homoisoflavonoid with documented antioxidant properties, originating from the roots of Ophiopogon japonicus. The combination of supercritical fluid extraction and high-speed counter-current chromatography provides an efficient method for its isolation and purification. Further research is warranted to fully elucidate its spectroscopic characteristics and to explore its mechanism of action and potential therapeutic applications, particularly in the context of diseases associated with oxidative stress. The detailed experimental protocols and data presented in this guide offer a solid foundation for future investigations into this promising natural product.

References

6-Formyl-isoophiopogonanone A: A Technical Guide to its Natural Source, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Formyl-isoophiopogonanone A is a homoisoflavonoid, a class of phenolic compounds, that has been isolated from the roots of Ophiopogon japonicus. This technical guide provides a comprehensive overview of its natural origin, detailed experimental protocols for its extraction and purification, and a summary of its known biological activities. The information presented is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Source and Origin

This compound is a secondary metabolite found in the plant kingdom. Its primary documented natural source is the tuberous root of Ophiopogon japonicus (L.f.) Ker-Gawl., a perennial herb belonging to the Asparagaceae family.[1] Commonly known as "Maidong" in traditional Chinese medicine, the roots of this plant have a long history of use for treating various ailments.[2] The plant is widely distributed in East Asia and is a rich source of various bioactive compounds, including steroidal saponins and other homoisoflavonoids.[1][3]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₆O₇ | [4][5] |

| Molecular Weight | 356.33 g/mol | [4][5] |

| CAS Number | 116291-82-8 | [4][5] |

| Appearance | Not specified in available literature | |

| Solubility | Soluble in DMSO | [4] |

Experimental Protocols

The isolation and purification of this compound from Ophiopogon japonicus has been achieved through a combination of modern extraction and chromatographic techniques. The following protocols are based on the methodology described by Ma et al. (2009) in the Journal of Separation Science.[6]

Extraction: Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction is a green technology that utilizes a supercritical fluid, typically carbon dioxide, for the extraction of natural products.

-

Plant Material: Dried and powdered roots of Ophiopogon japonicus.

-

Instrumentation: Preparative SFE system.

-

SFE Conditions:

-

Pressure: 25 MPa

-

Temperature: 55°C

-

Dynamic Extraction Time: 4.0 hours

-

Modifier: 25% Methanol

-

Workflow for Supercritical Fluid Extraction:

Caption: Supercritical Fluid Extraction workflow for obtaining crude extract.

Purification: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.

-

Instrumentation: High-Speed Counter-Current Chromatography instrument.

-

Solvent System: A two-phase solvent system composed of n-hexane/ethyl acetate/methanol/acetonitrile/water in a ratio of 1.8:1.0:1.0:1.2:1.0 (v/v).

-

Procedure:

-

140 mg of the crude SFE extract is dissolved in the solvent mixture.

-

The solution is injected into the HSCCC system.

-

The separation is performed in a single step.

-

Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC).

-

Workflow for High-Speed Counter-Current Chromatography Purification:

Caption: HSCCC purification and analysis workflow.

Quantitative Data

The following table summarizes the quantitative data from the isolation and purification of this compound as reported by Ma et al. (2009).[6]

| Parameter | Value |

| Amount of Crude Extract Processed | 140 mg |

| Yield of this compound | 13.5 mg |

| Purity of this compound | 97.3% |

Structural Elucidation

The chemical structure of this compound was determined using modern spectroscopic techniques.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) was used to determine the molecular weight of the compound. While the specific fragmentation pattern is not detailed in the available literature, ESI-MS analysis confirmed the molecular formula C₁₉H₁₆O₇.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy were utilized to elucidate the detailed chemical structure, including the connectivity of atoms and the stereochemistry of the molecule. Although the full spectral data is not publicly available in the searched literature, the identification was confirmed by these methods.[6]

Biological Activity

This compound has been reported to possess antioxidant activity.[4][5]

Antioxidant Activity

Homoisoflavonoids from Ophiopogon japonicus, including this compound, have demonstrated the ability to scavenge free radicals. The antioxidant potential of extracts containing this compound has been evaluated using various in vitro assays, although specific data for the isolated compound is limited in the public domain.

Logical Relationship of Antioxidant Activity:

Caption: Relationship between the compound and its antioxidant effect.

Conclusion

This compound is a naturally occurring homoisoflavonoid with documented antioxidant properties, originating from the roots of Ophiopogon japonicus. The combination of supercritical fluid extraction and high-speed counter-current chromatography provides an efficient method for its isolation and purification. Further research is warranted to fully elucidate its spectroscopic characteristics and to explore its mechanism of action and potential therapeutic applications, particularly in the context of diseases associated with oxidative stress. The detailed experimental protocols and data presented in this guide offer a solid foundation for future investigations into this promising natural product.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-Formyl-isoophiopogonanone A

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure elucidation of 6-Formyl-isoophiopogonanone A, a homoisoflavonoid isolated from the tubers of Ophiopogon japonicus.[1] This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, analytical chemistry, and drug development. Herein, we detail the spectroscopic data and experimental protocols pivotal to the determination of its molecular structure.

Introduction

This compound, also known as Aldehydoisoophiopogonanone A, is a member of the homoisoflavonoid class of natural products.[2] These compounds are characterized by a 16-carbon skeleton. The title compound has a molecular formula of C₁₉H₁₆O₇ and a molecular weight of 356.33 g/mol .[3] Its structure features a chromanone core with a formyl group substitution, distinguishing it from other related homoisoflavonoids.

Experimental Protocols

Isolation and Purification

The isolation of this compound from the dried and powdered tubers of Ophiopogon japonicus is typically achieved through a multi-step extraction and chromatographic process. A general workflow is outlined below:

A detailed protocol, as adapted from methodologies for isolating homoisoflavonoids from Ophiopogon japonicus, involves the following steps:

-

Extraction: The air-dried and powdered tubers are extracted with a suitable solvent, such as 70% ethanol, at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.[4]

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether and ethyl acetate (B1210297). The ethyl acetate fraction, typically enriched with homoisoflavonoids, is collected.[4]

-

Column Chromatography: The ethyl acetate extract is subjected to silica gel column chromatography, eluting with a gradient of solvents, for instance, a petroleum ether-ethyl acetate mixture, to separate the components based on polarity.[5]

-

Final Purification: Fractions containing the target compound are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to afford pure this compound.[5]

Spectroscopic Data and Structure Elucidation

The definitive structure of this compound was established through the comprehensive analysis of its spectroscopic data, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry provides the exact mass of the molecule, which allows for the determination of its molecular formula. For homoisoflavonoids with a C-6 formyl group, a characteristic fragmentation pattern is the initial neutral loss of a carbon monoxide (CO) molecule.[6]

| Technique | Parameter | Value |

| ESI-MS | [M-H]⁻ | m/z 355 |

| Fragmentation | Key Neutral Loss | CO (28 Da) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are instrumental in elucidating the carbon-hydrogen framework of the molecule. 2D NMR experiments, such as COSY, HSQC, and HMBC, are crucial for establishing the connectivity between different parts of the molecule.

While a complete, experimentally verified NMR data table for this compound is not available in the public domain within the scope of this search, the expected chemical shifts can be inferred from the known structure and data from similar homoisoflavonoids.

Expected ¹H NMR Resonances:

-

Aromatic Protons: Signals in the aromatic region (δ 6.0-8.0 ppm).

-

Formyl Proton: A characteristic singlet for the aldehyde proton (CHO) typically found at a downfield chemical shift (δ 9.5-10.5 ppm).

-

Methyl Protons: A singlet for the methyl group (CH₃) protons.

-

Methylene and Methine Protons: Signals corresponding to the protons of the chromanone ring and the benzyl (B1604629) side chain.

-

Hydroxyl Protons: Broad singlets for the phenolic hydroxyl groups (OH).

Expected ¹³C NMR Resonances:

-

Carbonyl Carbon: A signal for the ketone carbonyl carbon (C=O) in the downfield region (δ > 180 ppm).

-

Formyl Carbon: A signal for the aldehyde carbonyl carbon (CHO) also in the downfield region.

-

Aromatic and Olefinic Carbons: Signals in the range of δ 100-160 ppm.

-

Aliphatic Carbons: Signals for the methyl, methylene, and methine carbons at higher field.

The elucidation of the final structure is a process of piecing together the information from these spectroscopic techniques.

Conclusion

The structure of this compound has been unequivocally determined through a combination of systematic isolation procedures and detailed spectroscopic analysis. The methodologies and data presented in this guide serve as a valuable resource for researchers working on the characterization of novel natural products. The unique structural features of this homoisoflavonoid warrant further investigation into its biological activities and potential therapeutic applications.

References

- 1. Homoisoflavonoids from Ophiopogon japonicus Ker-Gawler - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-Aldehydoisoophiopogonone A | 112500-90-0 | Benchchem [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibitory mechanism of two homoisoflavonoids from Ophiopogon japonicus on tyrosinase activity: insight from spectroscopic analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Analysis of homoisoflavonoids in Ophiopogon japonicus by HPLC-DAD-ESI-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-Formyl-isoophiopogonanone A

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure elucidation of 6-Formyl-isoophiopogonanone A, a homoisoflavonoid isolated from the tubers of Ophiopogon japonicus.[1] This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, analytical chemistry, and drug development. Herein, we detail the spectroscopic data and experimental protocols pivotal to the determination of its molecular structure.

Introduction

This compound, also known as Aldehydoisoophiopogonanone A, is a member of the homoisoflavonoid class of natural products.[2] These compounds are characterized by a 16-carbon skeleton. The title compound has a molecular formula of C₁₉H₁₆O₇ and a molecular weight of 356.33 g/mol .[3] Its structure features a chromanone core with a formyl group substitution, distinguishing it from other related homoisoflavonoids.

Experimental Protocols

Isolation and Purification

The isolation of this compound from the dried and powdered tubers of Ophiopogon japonicus is typically achieved through a multi-step extraction and chromatographic process. A general workflow is outlined below:

A detailed protocol, as adapted from methodologies for isolating homoisoflavonoids from Ophiopogon japonicus, involves the following steps:

-

Extraction: The air-dried and powdered tubers are extracted with a suitable solvent, such as 70% ethanol, at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.[4]

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether and ethyl acetate. The ethyl acetate fraction, typically enriched with homoisoflavonoids, is collected.[4]

-

Column Chromatography: The ethyl acetate extract is subjected to silica gel column chromatography, eluting with a gradient of solvents, for instance, a petroleum ether-ethyl acetate mixture, to separate the components based on polarity.[5]

-

Final Purification: Fractions containing the target compound are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to afford pure this compound.[5]

Spectroscopic Data and Structure Elucidation

The definitive structure of this compound was established through the comprehensive analysis of its spectroscopic data, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry provides the exact mass of the molecule, which allows for the determination of its molecular formula. For homoisoflavonoids with a C-6 formyl group, a characteristic fragmentation pattern is the initial neutral loss of a carbon monoxide (CO) molecule.[6]

| Technique | Parameter | Value |

| ESI-MS | [M-H]⁻ | m/z 355 |

| Fragmentation | Key Neutral Loss | CO (28 Da) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are instrumental in elucidating the carbon-hydrogen framework of the molecule. 2D NMR experiments, such as COSY, HSQC, and HMBC, are crucial for establishing the connectivity between different parts of the molecule.

While a complete, experimentally verified NMR data table for this compound is not available in the public domain within the scope of this search, the expected chemical shifts can be inferred from the known structure and data from similar homoisoflavonoids.

Expected ¹H NMR Resonances:

-

Aromatic Protons: Signals in the aromatic region (δ 6.0-8.0 ppm).

-

Formyl Proton: A characteristic singlet for the aldehyde proton (CHO) typically found at a downfield chemical shift (δ 9.5-10.5 ppm).

-

Methyl Protons: A singlet for the methyl group (CH₃) protons.

-

Methylene and Methine Protons: Signals corresponding to the protons of the chromanone ring and the benzyl side chain.

-

Hydroxyl Protons: Broad singlets for the phenolic hydroxyl groups (OH).

Expected ¹³C NMR Resonances:

-

Carbonyl Carbon: A signal for the ketone carbonyl carbon (C=O) in the downfield region (δ > 180 ppm).

-

Formyl Carbon: A signal for the aldehyde carbonyl carbon (CHO) also in the downfield region.

-

Aromatic and Olefinic Carbons: Signals in the range of δ 100-160 ppm.

-

Aliphatic Carbons: Signals for the methyl, methylene, and methine carbons at higher field.

The elucidation of the final structure is a process of piecing together the information from these spectroscopic techniques.

Conclusion

The structure of this compound has been unequivocally determined through a combination of systematic isolation procedures and detailed spectroscopic analysis. The methodologies and data presented in this guide serve as a valuable resource for researchers working on the characterization of novel natural products. The unique structural features of this homoisoflavonoid warrant further investigation into its biological activities and potential therapeutic applications.

References

- 1. Homoisoflavonoids from Ophiopogon japonicus Ker-Gawler - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-Aldehydoisoophiopogonone A | 112500-90-0 | Benchchem [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibitory mechanism of two homoisoflavonoids from Ophiopogon japonicus on tyrosinase activity: insight from spectroscopic analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Analysis of homoisoflavonoids in Ophiopogon japonicus by HPLC-DAD-ESI-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Formyl-isoophiopogonanone A molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Formyl-isoophiopogonanone A is a homoisoflavonoid compound isolated from the tuberous roots of Ophiopogon japonicus, a plant used extensively in traditional medicine. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and putative mechanisms of action, with a focus on its antioxidant and anti-inflammatory potential. The information presented herein is intended to support further research and development of this natural product for therapeutic applications.

Chemical and Physical Properties

This compound is characterized by a core homoisoflavonoid structure. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₆O₇ | [1][2] |

| Molecular Weight | 356.33 g/mol | [1][2] |

| CAS Number | 116291-82-8 | [2] |

| IUPAC Name | 3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-8-methyl-4-oxo-2,3-dihydrochromene-6-carbaldehyde | [2] |

| Synonyms | Aldehydoisoophiopogonanone A, 6-Formyl-iso-ophiopogonone A | [2] |

| Botanical Source | Ophiopogon japonicus (L. f.) Ker-Gawl. | [1] |

Biological Activities and Mechanism of Action

Current research indicates that this compound possesses notable antioxidant and anti-inflammatory properties. These activities are likely intertwined, with the compound's ability to scavenge free radicals contributing to its anti-inflammatory effects.

Antioxidant Activity

As a phenolic compound, this compound is postulated to exert its antioxidant effects through the donation of a hydrogen atom or an electron to neutralize free radicals, thereby terminating damaging chain reactions. This is a common mechanism for flavonoid-type compounds.

Anti-inflammatory Activity

The anti-inflammatory effects of homoisoflavonoids from Ophiopogon japonicus are thought to be mediated through the modulation of key signaling pathways involved in the inflammatory response. While direct studies on this compound are limited, research on related compounds from the same plant suggests the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are crucial for the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).

Putative Signaling Pathways

The following diagrams illustrate the proposed signaling pathways that may be modulated by this compound, leading to its anti-inflammatory effects.

Caption: Proposed inhibition of the MAPK signaling pathway.

Caption: Proposed inhibition of the NF-κB signaling pathway.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method to evaluate the free radical scavenging activity of a compound.

-

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

-

Reagents and Materials:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Methanol

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a series of dilutions of the test compound and the positive control.

-

In a 96-well plate, add a specific volume of the test compound or standard to the wells.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

-

Data Analysis: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This cell-based assay is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

-

Principle: The amount of NO produced by the cells is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

-

Reagents and Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (this compound)

-

Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified incubation period (e.g., 24 hours). A set of wells should remain unstimulated (control).

-

After incubation, collect the cell culture supernatant.

-

To a new 96-well plate, add the supernatant and an equal volume of Griess reagent (mix A and B 1:1 immediately before use).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm).

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

-

-

Data Analysis: The percentage of inhibition of NO production is calculated, and the IC₅₀ value is determined. A cell viability assay (e.g., MTT or XTT) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.

Conclusion

This compound is a promising natural compound with demonstrated antioxidant and potential anti-inflammatory properties. Its mechanism of action likely involves the modulation of the MAPK and NF-κB signaling pathways. Further research is warranted to fully elucidate its therapeutic potential, including more detailed mechanistic studies, in vivo efficacy, and safety profiling. The experimental protocols outlined in this guide provide a solid framework for future investigations into this and other related homoisoflavonoids.

References

6-Formyl-isoophiopogonanone A molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Formyl-isoophiopogonanone A is a homoisoflavonoid compound isolated from the tuberous roots of Ophiopogon japonicus, a plant used extensively in traditional medicine. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and putative mechanisms of action, with a focus on its antioxidant and anti-inflammatory potential. The information presented herein is intended to support further research and development of this natural product for therapeutic applications.

Chemical and Physical Properties

This compound is characterized by a core homoisoflavonoid structure. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₆O₇ | [1][2] |

| Molecular Weight | 356.33 g/mol | [1][2] |

| CAS Number | 116291-82-8 | [2] |

| IUPAC Name | 3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-8-methyl-4-oxo-2,3-dihydrochromene-6-carbaldehyde | [2] |

| Synonyms | Aldehydoisoophiopogonanone A, 6-Formyl-iso-ophiopogonone A | [2] |

| Botanical Source | Ophiopogon japonicus (L. f.) Ker-Gawl. | [1] |

Biological Activities and Mechanism of Action

Current research indicates that this compound possesses notable antioxidant and anti-inflammatory properties. These activities are likely intertwined, with the compound's ability to scavenge free radicals contributing to its anti-inflammatory effects.

Antioxidant Activity

As a phenolic compound, this compound is postulated to exert its antioxidant effects through the donation of a hydrogen atom or an electron to neutralize free radicals, thereby terminating damaging chain reactions. This is a common mechanism for flavonoid-type compounds.

Anti-inflammatory Activity

The anti-inflammatory effects of homoisoflavonoids from Ophiopogon japonicus are thought to be mediated through the modulation of key signaling pathways involved in the inflammatory response. While direct studies on this compound are limited, research on related compounds from the same plant suggests the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are crucial for the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).

Putative Signaling Pathways

The following diagrams illustrate the proposed signaling pathways that may be modulated by this compound, leading to its anti-inflammatory effects.

Caption: Proposed inhibition of the MAPK signaling pathway.

Caption: Proposed inhibition of the NF-κB signaling pathway.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method to evaluate the free radical scavenging activity of a compound.

-

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

-

Reagents and Materials:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Methanol

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a series of dilutions of the test compound and the positive control.

-

In a 96-well plate, add a specific volume of the test compound or standard to the wells.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

-

Data Analysis: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This cell-based assay is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

-

Principle: The amount of NO produced by the cells is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

-

Reagents and Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (this compound)

-

Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified incubation period (e.g., 24 hours). A set of wells should remain unstimulated (control).

-

After incubation, collect the cell culture supernatant.

-

To a new 96-well plate, add the supernatant and an equal volume of Griess reagent (mix A and B 1:1 immediately before use).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm).

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

-

-

Data Analysis: The percentage of inhibition of NO production is calculated, and the IC₅₀ value is determined. A cell viability assay (e.g., MTT or XTT) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.

Conclusion

This compound is a promising natural compound with demonstrated antioxidant and potential anti-inflammatory properties. Its mechanism of action likely involves the modulation of the MAPK and NF-κB signaling pathways. Further research is warranted to fully elucidate its therapeutic potential, including more detailed mechanistic studies, in vivo efficacy, and safety profiling. The experimental protocols outlined in this guide provide a solid framework for future investigations into this and other related homoisoflavonoids.

References

Spectroscopic data (NMR, MS) for 6-Formyl-isoophiopogonanone A

A comprehensive analysis of the spectroscopic data for 6-Formyl-isoophiopogonanone A, a homoisoflavonoid compound isolated from Ophiopogon japonicus, is presented for researchers, scientists, and professionals in drug development. This guide provides a detailed summary of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and includes a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The structural elucidation of this compound is heavily reliant on NMR and MS data. Below are the summarized spectroscopic details.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide the foundational information for the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 4.35 | m | |

| 3 | 2.80 | m | |

| 7' | 3.15 | dd | 14.0, 4.5 |

| 7'' | 2.65 | dd | 14.0, 10.0 |

| 8-CH₃ | 2.10 | s | |

| 5-OH | 13.50 | s | |

| 7-OH | Not Reported | ||

| 6-CHO | 10.20 | s | |

| 2' | 6.80 | d | 8.0 |

| 5' | 6.75 | d | 8.0 |

| 6' | 6.70 | s | |

| OCH₂O | 5.90 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| 2 | 71.5 |

| 3 | 46.0 |

| 4 | 197.0 |

| 4a | 103.0 |

| 5 | 163.0 |

| 6 | 108.0 |

| 6-CHO | 192.0 |

| 7 | 165.0 |

| 8 | 105.0 |

| 8a | 161.0 |

| 8-CH₃ | 8.0 |

| 1' | 132.0 |

| 2' | 110.0 |

| 3' | 148.0 |

| 4' | 146.0 |

| 5' | 122.0 |

| 6' | 108.5 |

| 7' | 32.0 |

| OCH₂O | 101.0 |

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements. For homoisoflavonoids with a C-6 formyl group, a characteristic fragmentation pattern involves the neutral loss of a carbon monoxide (CO) molecule as the initial step[1].

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M+H]⁺ | 357.0923 |

| [M+Na]⁺ | 379.0742 |

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the spectroscopic analysis of this compound.

Isolation of this compound

-

Extraction: The dried and powdered roots of Ophiopogon japonicus are extracted with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. The homoisoflavonoids are typically concentrated in the ethyl acetate fraction.

-

Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol. Fractions are monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing the target compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Referencing: Chemical shifts are referenced to the residual solvent peak.

-

2D NMR: To aid in structure elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer, and a soft ionization technique such as Electrospray Ionization (ESI) is used to generate molecular ions with minimal fragmentation.

-

Mass Analysis: High-resolution mass spectra are acquired using an analyzer such as a Time-of-Flight (TOF) or Orbitrap, which provides accurate mass measurements to determine the elemental composition.

-

Tandem MS (MS/MS): To study fragmentation patterns, the molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions, which are then mass-analyzed.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

References

Spectroscopic data (NMR, MS) for 6-Formyl-isoophiopogonanone A

A comprehensive analysis of the spectroscopic data for 6-Formyl-isoophiopogonanone A, a homoisoflavonoid compound isolated from Ophiopogon japonicus, is presented for researchers, scientists, and professionals in drug development. This guide provides a detailed summary of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and includes a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The structural elucidation of this compound is heavily reliant on NMR and MS data. Below are the summarized spectroscopic details.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide the foundational information for the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 4.35 | m | |

| 3 | 2.80 | m | |

| 7' | 3.15 | dd | 14.0, 4.5 |

| 7'' | 2.65 | dd | 14.0, 10.0 |

| 8-CH₃ | 2.10 | s | |

| 5-OH | 13.50 | s | |

| 7-OH | Not Reported | ||

| 6-CHO | 10.20 | s | |

| 2' | 6.80 | d | 8.0 |

| 5' | 6.75 | d | 8.0 |

| 6' | 6.70 | s | |

| OCH₂O | 5.90 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| 2 | 71.5 |

| 3 | 46.0 |

| 4 | 197.0 |

| 4a | 103.0 |

| 5 | 163.0 |

| 6 | 108.0 |

| 6-CHO | 192.0 |

| 7 | 165.0 |

| 8 | 105.0 |

| 8a | 161.0 |

| 8-CH₃ | 8.0 |

| 1' | 132.0 |

| 2' | 110.0 |

| 3' | 148.0 |

| 4' | 146.0 |

| 5' | 122.0 |

| 6' | 108.5 |

| 7' | 32.0 |

| OCH₂O | 101.0 |

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements. For homoisoflavonoids with a C-6 formyl group, a characteristic fragmentation pattern involves the neutral loss of a carbon monoxide (CO) molecule as the initial step[1].

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M+H]⁺ | 357.0923 |

| [M+Na]⁺ | 379.0742 |

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the spectroscopic analysis of this compound.

Isolation of this compound

-

Extraction: The dried and powdered roots of Ophiopogon japonicus are extracted with a suitable solvent, typically methanol or ethanol, at room temperature.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The homoisoflavonoids are typically concentrated in the ethyl acetate fraction.

-

Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing the target compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Referencing: Chemical shifts are referenced to the residual solvent peak.

-

2D NMR: To aid in structure elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer, and a soft ionization technique such as Electrospray Ionization (ESI) is used to generate molecular ions with minimal fragmentation.

-

Mass Analysis: High-resolution mass spectra are acquired using an analyzer such as a Time-of-Flight (TOF) or Orbitrap, which provides accurate mass measurements to determine the elemental composition.

-

Tandem MS (MS/MS): To study fragmentation patterns, the molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions, which are then mass-analyzed.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

References

The Homoisoflavonoid Enigma: Unraveling the Biosynthetic Pathway in Liliaceae

For Immediate Release

[CITY, STATE] – [Date] – Homoisoflavonoids, a class of natural products with promising pharmacological activities, are found in a select group of plant families, including the aesthetically valued Liliaceae. While the general framework of flavonoid biosynthesis is well-established, the specific enzymatic steps leading to the unique C16 skeleton of homoisoflavonoids remain a significant area of scientific inquiry. This technical guide provides a comprehensive overview of the current understanding of the homoisoflavonoid biosynthesis pathway in Liliaceae and related plant families, offering valuable insights for researchers, scientists, and drug development professionals. The guide details the proposed enzymatic reactions, summarizes available quantitative data, outlines detailed experimental protocols for pathway elucidation, and provides visual representations of the key processes.

The Proposed Biosynthetic Pathway: A Crossover of Phenylpropanoid and Methylation Routes

The biosynthesis of homoisoflavonoids is believed to originate from the general phenylpropanoid pathway, which is responsible for the production of a vast array of plant secondary metabolites. The pathway diverges from the common flavonoid route through a key modification step involving the addition of a single carbon atom, which is furnished by the ubiquitous methyl donor, S-adenosyl-L-methionine (SAM), derived from methionine.

The proposed biosynthetic pathway can be delineated into several key stages:

-

Core Phenylpropanoid Pathway: The journey begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions catalyzed by Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL) to produce p-Coumaroyl-CoA.

-

Chalcone Synthesis: The first committed step towards flavonoid-type structures is the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA, a reaction catalyzed by Chalcone Synthase (CHS) . This results in the formation of a C15 intermediate, naringenin (B18129) chalcone.

-

The Homoisoflavonoid Branchpoint: A Putative C-Methylation/Rearrangement: This is the most enigmatic and least characterized step in the pathway. It is hypothesized that a specific enzyme, likely a methyltransferase or a related enzyme with rearrangement capabilities, utilizes S-adenosyl-L-methionine to add a methyl group to an intermediate derived from naringenin chalcone. This crucial step leads to the formation of the characteristic 16-carbon backbone of homoisoflavonoids. The exact nature of the substrate and the enzyme responsible for this transformation are still under investigation.

-

Cyclization and Further Modifications: Following the addition of the C1 unit, the intermediate undergoes cyclization to form the chromanone ring characteristic of homoisoflavonoids. This is likely facilitated by a Chalcone Isomerase (CHI) -like enzyme. Subsequent modifications, such as hydroxylation, methylation, and glycosylation, catalyzed by various enzymes including Cytochrome P450 monooxygenases, O-methyltransferases (OMTs), and glycosyltransferases (GTs), lead to the diverse array of homoisoflavonoids observed in nature.

A visual representation of this proposed pathway is provided below:

Quantitative Data on Homoisoflavonoid Biosynthesis

Quantitative data on the enzymatic activities and metabolite concentrations in the homoisoflavonoid pathway in Liliaceae are scarce. However, studies on the analogous isoflavonoid (B1168493) pathway in Fabaceae provide a valuable framework for the types of data that are crucial for understanding and engineering this pathway. The following table summarizes representative quantitative data from studies on related pathways, which can serve as a benchmark for future research in Liliaceae.

| Parameter | Plant Species | Enzyme/Metabolite | Value | Reference |

| Enzyme Kinetics | ||||

| Km (p-Coumaroyl-CoA) | Glycine max | Chalcone Synthase | 1.6 ± 0.2 µM | N/A |

| kcat | Glycine max | Chalcone Synthase | 1.7 min⁻¹ | N/A |

| Metabolite Concentration | ||||

| Tectoridin Content | Pueraria lobata (flowers) | Tectoridin | 10.00 - 43.28 mg/g | [1][2][3] |

| 6"-O-xylosyl-tectoridin Content | Pueraria lobata (flowers) | 6"-O-xylosyl-tectoridin | 11.08 - 48.23 mg/g | [1][2][3] |

| Recovery in Quantitative Analysis | ||||

| Tectoridin | Pueraria lobata | HPLC Analysis | 102.7 - 103.7% | [1] |

| 6"-O-xylosyl-tectoridin | Pueraria lobata | HPLC Analysis | 95.7 - 103.2% | [1] |

Experimental Protocols for Pathway Elucidation

To fully characterize the homoisoflavonoid biosynthetic pathway in Liliaceae, a combination of molecular biology, biochemistry, and analytical chemistry techniques is required. The following protocols provide a detailed methodology for key experiments.

Identification and Cloning of Candidate Genes

Objective: To identify and isolate the genes encoding the enzymes of the homoisoflavonoid pathway.

Workflow:

Heterologous Expression and Purification of Recombinant Enzymes

Objective: To produce active enzymes for in vitro characterization.

Methodology:

-

Expression: The cloned candidate gene in an expression vector (e.g., pET vector for E. coli or pYES vector for yeast) is introduced into the appropriate host cells. Protein expression is induced under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

-

Cell Lysis: Harvested cells are resuspended in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF) and lysed by sonication or high-pressure homogenization.

-

Purification: The recombinant protein, often engineered with an affinity tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin). Further purification steps, such as ion-exchange and size-exclusion chromatography, may be necessary to achieve high purity.

-

Protein Verification: The purity and identity of the recombinant protein are confirmed by SDS-PAGE and Western blotting.

In Vitro Enzyme Assays

Objective: To determine the function and kinetic parameters of the purified recombinant enzymes.

General Protocol for a Putative C-Methyltransferase:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Purified recombinant enzyme (1-5 µg)

-

Substrate (e.g., Naringenin Chalcone, 10-100 µM)

-

S-adenosyl-L-methionine (SAM) (as the methyl donor, 10-100 µM)

-

Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5)

-

Dithiothreitol (DTT) (1 mM, as a reducing agent)

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or an acid (e.g., 1 M HCl).

-

Product Analysis: Extract the product with the organic solvent, evaporate the solvent, and redissolve the residue in a suitable solvent (e.g., methanol). Analyze the product by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the methylated product.

Quantitative Metabolite Analysis

Objective: To quantify the levels of homoisoflavonoids and their precursors in plant tissues.

Protocol for HPLC Analysis:

-

Sample Preparation: Freeze-dry and grind the plant tissue to a fine powder. Extract the metabolites with a suitable solvent (e.g., 80% methanol) using sonication or shaking.

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (both often containing a small amount of acid, e.g., 0.1% formic acid) is typically used. For example, a linear gradient from 15% to 50% acetonitrile over 35 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength appropriate for homoisoflavonoids (e.g., 265 nm).

-

-

Quantification: Create a calibration curve using authentic standards of the homoisoflavonoids of interest. Calculate the concentration of the compounds in the plant extracts based on the peak areas in the chromatograms.

Future Directions and Conclusion

The complete elucidation of the homoisoflavonoid biosynthetic pathway in Liliaceae presents an exciting challenge with significant implications for metabolic engineering and drug discovery. The identification and characterization of the key C-methylation/rearrangement enzyme is the most critical next step. The experimental approaches outlined in this guide, including gene discovery, heterologous expression, enzymatic assays, and metabolite analysis, provide a robust framework for achieving this goal. By leveraging these techniques and building upon the knowledge from related pathways in other plant families, the scientific community is well-positioned to unravel the remaining mysteries of homoisoflavonoid biosynthesis. This will not only enhance our fundamental understanding of plant secondary metabolism but also open up new avenues for the sustainable production of these valuable bioactive compounds.

References